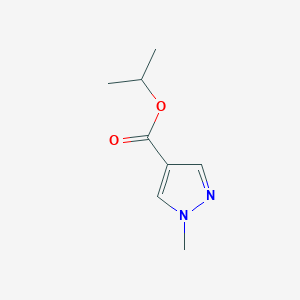

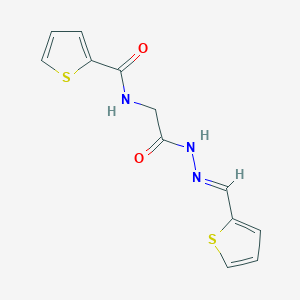

![molecular formula C18H20N2O2 B2562180 3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol CAS No. 612047-05-9](/img/structure/B2562180.png)

3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . These could provide some insight into the physical and chemical properties of ‘3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol’.Applications De Recherche Scientifique

Synthesis and DNA Interaction

Researchers have developed benzimidazole-containing compounds demonstrating significant DNA binding capabilities and cytotoxic effects against cancer cell lines. For instance, copper(II) complexes synthesized from benzimidazole derivatives showed substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines, suggesting their potential in cancer treatment strategies (Paul et al., 2015).

Molecular Inhibition Properties

Benzimidazole derivatives have been identified as effective inhibitors of mammalian DNA topoisomerase I , an enzyme crucial for DNA replication and cell division. This property underlines the therapeutic potential of these compounds in the treatment of diseases that involve rapid cell division, such as cancer (Alpan et al., 2007).

Catalytic Applications

A study on Ru(II)–phosphinite compounds highlighted the catalytic efficiency of these complexes in transfer hydrogenation reactions. This research provides insights into the application of benzimidazole derivatives in catalysis, showcasing their potential to enhance the efficiency of chemical transformations (Aydemir et al., 2014).

Antimicrobial Activity

Benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity . Certain compounds exhibited significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents (Salahuddin et al., 2017).

Photophysical Properties

Research into the photophysical characteristics of benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives has revealed their potential for use in optical materials and sensors. These compounds exhibit excited-state intra-molecular proton transfer (ESIPT) leading to unique absorption and emission properties, useful in the development of fluorescent materials and sensors (Padalkar et al., 2011).

Mécanisme D'action

Target of Action

It is known that benzimidazoles, a class of compounds to which this compound belongs, often interact with biological targets such as enzymes or receptors .

Mode of Action

Benzimidazoles typically exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Benzimidazoles are known to influence various biochemical pathways depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

Propriétés

IUPAC Name |

3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-13-6-11-18-19-16-9-4-5-10-17(16)20(18)12-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUELIQRTOLTNFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562100.png)

![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)

![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)

![2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2562111.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2562112.png)

![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2562117.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride](/img/structure/B2562119.png)

![3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2562120.png)